Lesinurad sodium

Overview

Description

Lesinurad sodium is a uric acid transporter 1 (URAT1) inhibitor used primarily in the treatment of hyperuricemia associated with gout. It is typically administered in combination with a xanthine oxidase inhibitor to enhance its efficacy in reducing serum uric acid levels . This compound works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion and lowering serum uric acid concentrations .

Mechanism of Action

Target of Action

Lesinurad sodium primarily targets the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, Lesinurad blocks the reabsorption of uric acid from the renal tubules, thereby increasing the excretion of uric acid .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad disrupts the normal reabsorption of uric acid in the kidneys . This leads to an increase in the urinary excretion of uric acid and a decrease in serum uric acid concentration .

Pharmacokinetics

Lesinurad is an oral drug and its absorption is rapid . The exposure to Lesinurad increases in a dose-proportional manner . There is no apparent accumulation of Lesinurad with multiple daily doses . The urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose .

Result of Action

The primary result of Lesinurad’s action is a reduction in serum uric acid levels . This is achieved through increased urinary excretion of uric acid . In clinical trials, the association of Lesinurad with either allopurinol or febuxostat achieved a greater reduction in serum uric acid than the xanthine oxidase inhibitors alone .

Biochemical Analysis

Biochemical Properties

Lesinurad sodium plays a significant role in biochemical reactions by interacting with the URAT1 and OAT4 uric acid transporters of the kidney . By inhibiting these transporters, it increases renal uric acid excretion and lowers serum uric acid levels . The main transporters involved in proximal tubular reabsorption of uric acid are URAT1 (apical membrane), encoded by SLC22A12, and SLC2A9, encoding glucose transporter 9 (GLUT9) (basolateral membrane) .

Cellular Effects

This compound influences cell function by acting on the kidney . As a potentially nephrotoxic uricosuric drug, it affects the reabsorption process along the nephron . It has been shown to block the reabsorption process, thereby increasing the excretion of uric acid .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, specifically the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, this compound prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid and a decrease in serum uric acid levels .

Temporal Effects in Laboratory Settings

It is known that at the 200 mg/day dose, serum creatinine more than doubled in 1.8% of this compound patients (versus 0% in placebo) and in 11% of these, it was not reversible .

Metabolic Pathways

This compound is involved in the metabolic pathway of uric acid. It interacts with the URAT1 and OAT4 uric acid transporters, which play a crucial role in the reabsorption of uric acid in the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, it affects the localization and accumulation of uric acid in the kidneys .

Subcellular Localization

As it interacts with the URAT1 and OAT4 uric acid transporters, it is likely to be localized in the areas of the cell where these transporters are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lesinurad sodium can be synthesized through various methods. One efficient synthetic route involves the use of inexpensive starting materials and mild reaction conditions, resulting in an acceptable overall yield . The synthesis typically involves the following steps:

Starting Material: 1-bromonaphthalene.

Key Reactions: Aminolysis and hydrazinolysis with carbon disulfide (CS2).

Final Product: this compound is obtained after several purification steps.

Industrial Production Methods: Industrial production of this compound involves the preparation of its crystalline forms, which are characterized by techniques such as X-ray powder diffraction and differential scanning calorimetry . These crystalline forms are suitable for solid dosage forms due to their ease of handling and superior pharmacological properties .

Chemical Reactions Analysis

Types of Reactions: Lesinurad sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce a range of derivatives with modified functional groups .

Scientific Research Applications

Lesinurad sodium has several scientific research applications, including:

Comparison with Similar Compounds

Lesinurad sodium is unique among uric acid transporter inhibitors due to its selective inhibition of URAT1 and OAT4 . Similar compounds include:

Probenecid: Another uricosuric agent that inhibits the reabsorption of uric acid in the kidneys.

Benzbromarone: A potent uricosuric agent that also inhibits URAT1.

Sulfinpyrazone: A uricosuric agent with a similar mechanism of action.

Compared to these compounds, this compound has a higher affinity for URAT1 and is often used in combination with xanthine oxidase inhibitors to achieve better therapeutic outcomes .

Properties

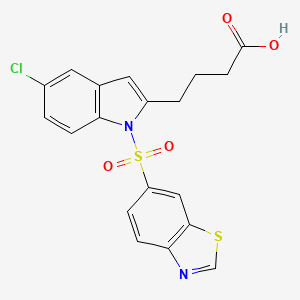

IUPAC Name |

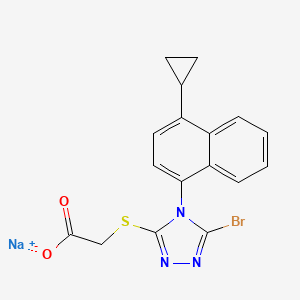

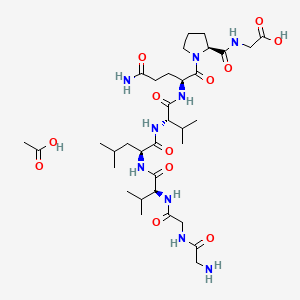

sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYMVLTWIBGEMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151516-14-1 | |

| Record name | Lesinurad sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LESINURAD SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

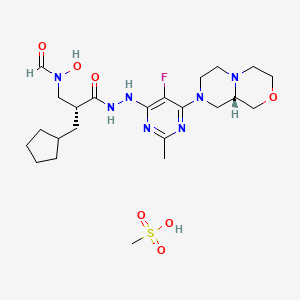

![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)

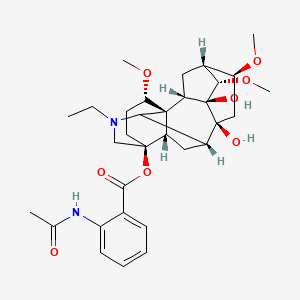

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)

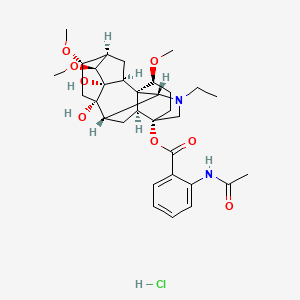

![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)